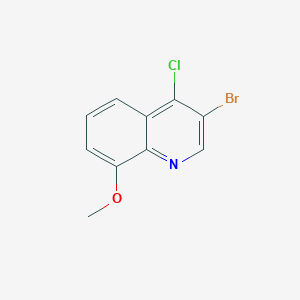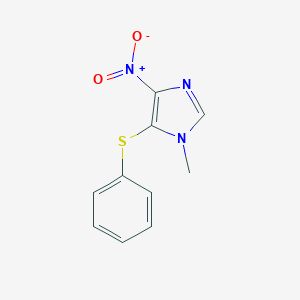
1-(4-Isothiocyanatophenyl)ethanone
Overview
Description
1-(4-Isothiocyanatophenyl)ethanone, also known as 4-Acetylphenyl isothiocyanate, is a chemical compound with the molecular formula C9H7NOS . It is a secondary metabolite found in some plants .
Molecular Structure Analysis
The molecular weight of 1-(4-Isothiocyanatophenyl)ethanone is 177.22 g/mol. Its InChI code is 1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 .Scientific Research Applications
Preparation of Isocyanate-Treated Graphene Oxide (iGO)
4-Acetylphenyl isothiocyanate may be used for the preparation of isocyanate-treated graphene oxide (iGO) . Graphene oxide is a material that has gained significant interest in recent years due to its unique properties, such as high surface area, excellent thermal and electrical conductivity, and mechanical strength. The treatment with isocyanates can further enhance these properties, making it suitable for various applications like energy storage, sensors, and nanocomposites.
Synthesis of Carbamates
This compound can be used in the synthesis of carbamates . Carbamates are organic compounds derived from carbamic acid and find wide applications in the field of medicine and agriculture. They are used as insecticides, fungicides, herbicides, and also have pharmaceutical applications.
Synthesis of Thiophenes
4-Acetylphenyl isothiocyanate can be used in the one-pot three-component reaction of acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives to give thiophenes . Thiophenes are sulfur-containing heterocyclic compounds that are important in various fields including pharmaceuticals, agrochemicals, and materials science.
Antibacterial Properties
The products synthesized using 4-Acetylphenyl isothiocyanate have been analyzed for their antibacterial properties . This makes it a valuable compound in the development of new antibacterial agents.
Material Science
The isocyanate-treated graphene oxide (iGO) prepared using 4-Acetylphenyl isothiocyanate can be used in the field of material science . The unique properties of iGO make it suitable for use in the development of advanced materials with improved mechanical, thermal, and electrical properties.
Pharmaceutical Applications
The carbamates synthesized using 4-Acetylphenyl isothiocyanate have pharmaceutical applications . They can be used in the development of new drugs for various therapeutic purposes.
Safety And Hazards
1-(4-Isothiocyanatophenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H317, and H332 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye damage, and allergic skin reactions .
properties
IUPAC Name |
1-(4-isothiocyanatophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKXOESNHIUYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287589 | |
| Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isothiocyanatophenyl)ethanone | |
CAS RN |
2131-57-9 | |
| Record name | 2131-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Isothiocyanatophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2131-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)


![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)